

Preclinical Data for CCR6 Inhibitor IDOR-1117-2520: A Technical Guide

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Compound of Interest		
Compound Name:	CCR6 inhibitor 1	
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This technical guide provides a comprehensive overview of the preclinical data for IDOR-1117-2520, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6). As "CCR6 inhibitor 1" is a non-specific designation, this document utilizes the publicly available data for IDOR-1117-2520 as a representative example of a clinical-stage CCR6 inhibitor. This compound is currently under evaluation in Phase I clinical trials for immune-mediated disorders.[1][2]

The interaction between CCR6 and its exclusive ligand, CCL20, is a critical driver in the migration and recruitment of T helper 17 (Th17) cells and other immune cells to sites of inflammation.[2][3] This axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][4][5] Consequently, inhibiting CCR6 signaling is a promising therapeutic strategy for these conditions.[4][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for IDOR-1117-2520.

Table 1: In Vitro Activity and Selectivity



Parameter	Assay	Value	Species	Notes
Potency				
Receptor Internalization IC50	Cellular Assay	20 nM	Human	Measures the ability of the compound to induce internalization of the CCR6 receptor.[1]
FLIPR IC50	Calcium Mobilization	62.9 nM	Human	Functional assay measuring inhibition of CCL20-induced calcium flux.[1]
Selectivity & Safety				
hERG IC50	Electrophysiolog y	9.4 μΜ	Human	Assesses potential for cardiac QT prolongation; a higher value indicates lower risk.[1]
Cytotoxicity	HepaRG Cells	No toxicity observed	Human	Evaluates general cellular toxicity in a human liver cell line.[1]

Table 2: In Vivo Pharmacokinetics in Rats



Route	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Plasma Clearance (mL/min/kg)
Oral	10 mg/kg	132	0.3	166	-
Oral	100 mg/kg	822	0.3	2770	-
Intravenous	3 mg/kg	-	-	443	110

Data sourced from preclinical studies on IDOR-1117-2520.[1]

Preclinical Efficacy

IDOR-1117-2520 has demonstrated efficacy in preclinical models of inflammatory disease. In mouse models of skin inflammation (imiquimod-induced and IL-23-induced), which are designed to mimic human psoriasis, IDOR-1117-2520 dose-dependently reduced the infiltration of CCR6+ immune cells into the inflamed skin.[2] The efficacy was comparable to that observed with the inhibition of IL-17 and IL-23, established pathways in psoriasis pathogenesis. [2] Furthermore, in a mouse model of lung inflammation, a representative compound from the same chemical class as IDOR-1117-2520 effectively inhibited the migration of targeted CCR6+ cells into the bronchoalveoli.[7]

Signaling Pathways and Mechanism of Action

The diagrams below illustrate the CCR6 signaling pathway, the mechanism of inhibition by IDOR-1117-2520, and a typical experimental workflow used to assess inhibitor function.

Diagram 1: Simplified CCR6 Signaling Pathway

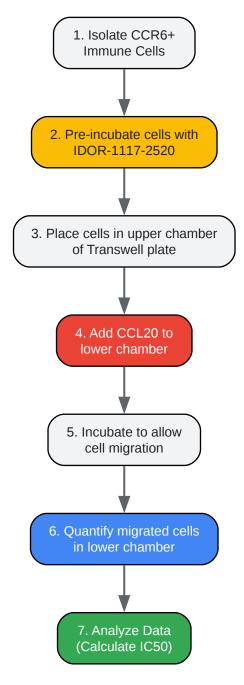




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Caption: Mechanism of CCR6 inhibition by IDOR-1117-2520.

Diagram 2: Experimental Workflow for Chemotaxis Assay



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Caption: Workflow of an in vitro cell migration (chemotaxis) assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are representative protocols for key assays used in the characterization of CCR6 inhibitors.

Calcium Mobilization Assay (FLIPR)

This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by CCL20 binding to CCR6.

- Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human CCR6 are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom microplates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated in the dark at 37°C for approximately 1 hour to allow for dye uptake.
- Compound Addition: The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). A dilution series of the test compound (e.g., IDOR-1117-2520) is prepared, and a baseline fluorescence reading is taken before the compound is added to the wells. The plate is incubated for a defined period (e.g., 15-30 minutes).
- Agonist Challenge: An EC80 concentration (the concentration that elicits 80% of the maximal response) of the agonist, human CCL20, is added to the wells to stimulate the receptor.
- Data Acquisition: Fluorescence intensity is measured in real-time, immediately before and after the addition of CCL20. The change in fluorescence corresponds to the intracellular calcium concentration.
- Analysis: The response in the presence of the inhibitor is compared to the control (vehicle-treated) response. The data are normalized and fitted to a four-parameter logistic equation to determine the IC50 value.



Chemotaxis (Cell Migration) Assay

This functional assay directly measures the inhibition of CCL20-directed cell migration.

- Cell Preparation: CCR6-expressing cells (e.g., human peripheral blood mononuclear cells [PBMCs], specifically T cells or B cells) are isolated and resuspended in assay buffer.[1]
- Compound Incubation: The cells are pre-incubated with various concentrations of the CCR6 inhibitor or vehicle control for 30-60 minutes at 37°C.[1]
- Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., a Transwell® plate with 5 μm pores) is used. The assay buffer containing a specific concentration of CCL20 is added to the lower chambers.
- Cell Seeding: The pre-incubated cells are added to the upper chambers (the inserts).
- Migration: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator, allowing cells to migrate through the membrane pores towards the CCL20 gradient in the lower chamber.
- Quantification: The migrated cells in the lower chamber are collected and quantified. This
 can be done using a cell counter, flow cytometry, or a cell viability reagent (e.g., CellTiterGlo®).
- Data Analysis: The number of migrated cells in the presence of the inhibitor is expressed as
 a percentage of the migration observed with the vehicle control. An IC50 value is calculated
 by plotting the percent inhibition against the inhibitor concentration. At a concentration of 50
 nM, IDOR-1117-2520 showed comparable functional inhibition of both B and T cell
 chemotaxis.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a substitute for a full review of the primary literature.

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